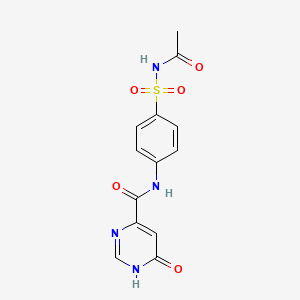

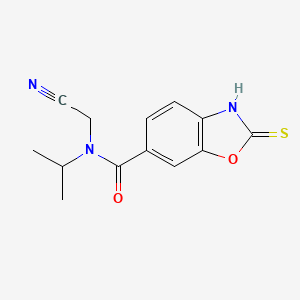

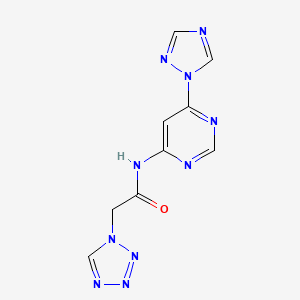

![molecular formula C11H12BrN3O2 B2684139 Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate CAS No. 1216303-02-4](/img/structure/B2684139.png)

Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate is used in organic syntheses and as pharmaceutical intermediates . It is a compound that belongs to the class of imidazo[1,2-a]pyridines .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . Another method involves a chemodivergent reaction from α-bromoketones and 2-aminopyridines .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C11H11BrN2O2/c1-2-16-11(15)5-9-6-13-10-4-3-8(12)7-14(9)10/h3-4,6-7H,2,5H2,1H3 . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 2-aminopyridines with α-bromoketones . In a chemodivergent synthesis, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Scientific Research Applications

Synthesis and Reactivity

Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate serves as a pivotal intermediate in the synthesis of various heterocyclic compounds due to its reactive bromo and amino groups. For instance, its application in chemodivergent synthesis demonstrates the production of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under different reaction conditions, highlighting its versatility in organic synthesis. This chemodivergence leverages the presence of the bromo and amino groups for C–C bond cleavage and cyclization processes, respectively, leading to the formation of compounds with potential pharmacological activities (Liu et al., 2019).

Derivative Formation and Biological Activity

This compound also acts as a starting material for the synthesis of imidazo[1,2-a]pyridine derivatives, including imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines. Such derivatives have been explored for their anti-inflammatory properties. This suggests the compound's role in the development of new therapeutic agents targeting inflammation-related disorders (Abignente et al., 1976).

Mechanism of Action

Target of Action

It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have significant biological and therapeutic value . They serve as pharmacophores for many molecules with varied medicinal applications .

Mode of Action

It’s synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The cyclization to form imidazopyridines is promoted by further bromination .

Biochemical Pathways

The synthesis of this compound involves a chemodivergent reaction, which could potentially affect various biochemical pathways .

Result of Action

The compound belongs to the class of imidazo[1,2-a]pyridines, which are known to have significant biological and therapeutic value .

Action Environment

The synthesis of this compound involves reactions under different conditions, suggesting that its action might be influenced by the environment .

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O2/c1-2-17-10(16)5-8-11(13)15-6-7(12)3-4-9(15)14-8/h3-4,6H,2,5,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDVTGHAIVYMTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N2C=C(C=CC2=N1)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

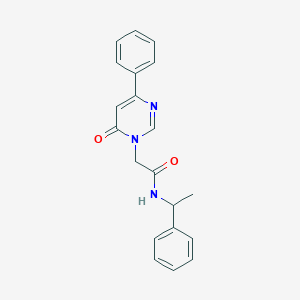

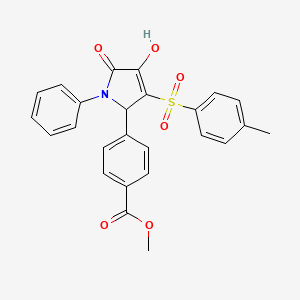

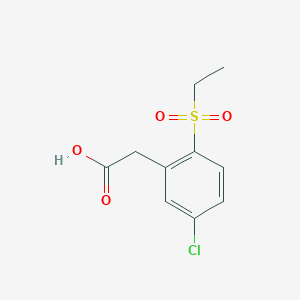

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2684060.png)

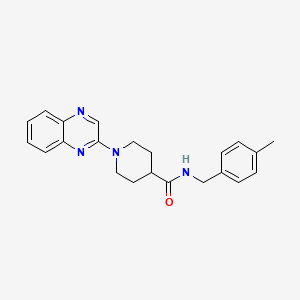

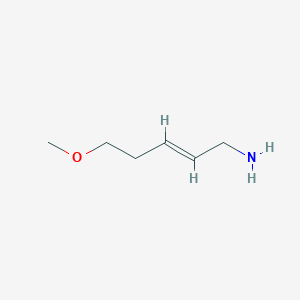

![6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2684064.png)

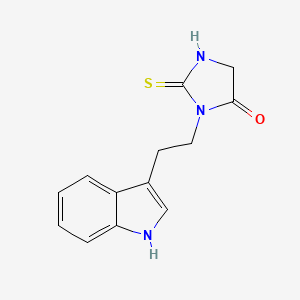

![methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2684069.png)

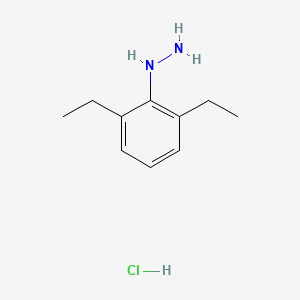

![3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2684073.png)